クエン酸二ナトリウム

概要

説明

Disodium citrate, also known as disodium citrate, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .

科学的研究の応用

Disodium citrate has a wide range of scientific research applications:

Chemistry: Used as a buffering agent and pH regulator in various chemical reactions.

Biology: Employed in cell culture media to maintain pH stability.

Medicine: Utilized in pharmaceutical formulations as an excipient and stabilizer.

Industry: Applied in the food and beverage industry as a preservative and flavor enhancer.

作用機序

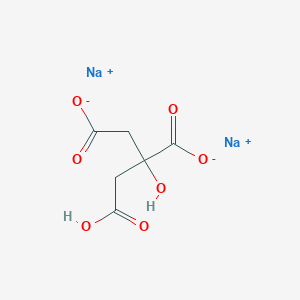

Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .

Target of Action

Disodium citrate primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Mode of Action

Disodium citrate works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .

Biochemical Pathways

Disodium citrate is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .

Pharmacokinetics

The pharmacokinetics of disodium citrate involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .

Result of Action

The primary result of disodium citrate’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .

Action Environment

The action of disodium citrate can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .

生化学分析

Biochemical Properties

Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .

Cellular Effects

Disodium citrate may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

Disodium citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Disodium citrate is a white crystalline powder that is slightly deliquescent in moist air .

Dosage Effects in Animal Models

It is known that Disodium citrate is used in the food industry and has been deemed safe for consumption .

Metabolic Pathways

Disodium citrate is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .

Transport and Distribution

Disodium citrate is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .

Subcellular Localization

It is known that Disodium citrate is involved in the citric acid cycle, which takes place in the mitochondria .

準備方法

Synthetic Routes and Reaction Conditions

Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of Disodium citrate involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .

化学反応の分析

Types of Reactions

Disodium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form citric acid and corresponding sodium salts.

Chelation: Forms complexes with metal ions, enhancing its use as a chelating agent.

Decomposition: Undergoes thermal decomposition to produce carbon dioxide and water.

Common Reagents and Conditions

Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.

Chelation: Metal ions such as calcium, magnesium, and iron.

Decomposition: Elevated temperatures.

Major Products Formed

Neutralization: Citric acid and sodium salts.

Chelation: Metal-citrate complexes.

Decomposition: Carbon dioxide and water.

類似化合物との比較

Similar Compounds

Citric Acid: The parent compound of Disodium citrate.

Trisodium Citrate: Another sodium salt of citric acid with three sodium ions.

Monosodium Citrate: A sodium salt of citric acid with one sodium ion.

Uniqueness

Disodium citrate is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .

特性

CAS番号 |

144-33-2 |

|---|---|

分子式 |

C6H8Na2O7+2 |

分子量 |

238.10 g/mol |

IUPAC名 |

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |

InChIキー |

CEYULKASIQJZGP-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |

Key on ui other cas no. |

144-33-2 6132-05-4 |

物理的記述 |

Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。